
Boc-Tpi(For)-OH
Descripción general
Descripción
Boc-Tpi(For)-OH, also known as tert-butoxycarbonyl-tryptophan-isopropyl ester, is a compound used primarily in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is often utilized in the field of organic chemistry for the protection of amino groups during peptide bond formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Tpi(For)-OH typically involves the protection of the amino group of tryptophan with a tert-butoxycarbonyl (Boc) group. This is followed by the esterification of the carboxyl group with isopropyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated synthesis equipment ensures consistency and efficiency in the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring of the tryptophan moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the ester group.
Substitution: Substituted derivatives at the ester group.
Aplicaciones Científicas De Investigación
Boc-Tpi(For)-OH is widely used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mecanismo De Acción
The mechanism of action of Boc-Tpi(For)-OH involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of tryptophan, preventing unwanted side reactions during peptide bond formation. The ester group can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids in peptide synthesis.
Comparación Con Compuestos Similares
Boc-Tyr(For)-OH: A similar compound where tryptophan is replaced with tyrosine.
Boc-Phe(For)-OH: A derivative where phenylalanine is used instead of tryptophan.
Uniqueness: Boc-Tpi(For)-OH is unique due to the presence of the indole ring in tryptophan, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides that require the incorporation of tryptophan residues.
Propiedades
IUPAC Name |
(3S)-9-formyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-18(2,3)25-17(24)19-9-15-12(8-14(19)16(22)23)11-6-4-5-7-13(11)20(15)10-21/h4-7,10,14H,8-9H2,1-3H3,(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIRJPZNFMYXIW-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


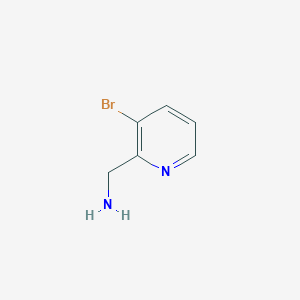

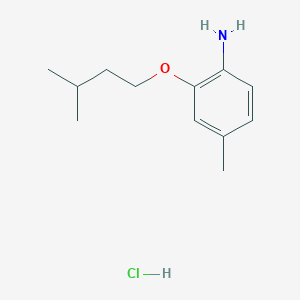
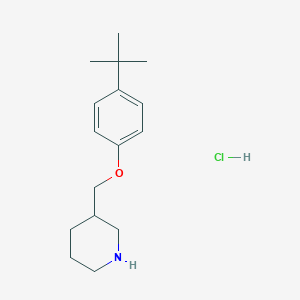
![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
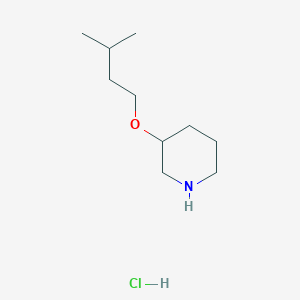
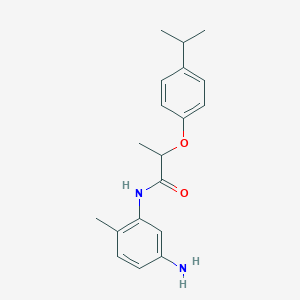
![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)
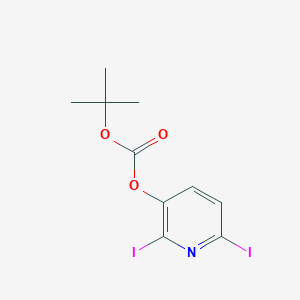
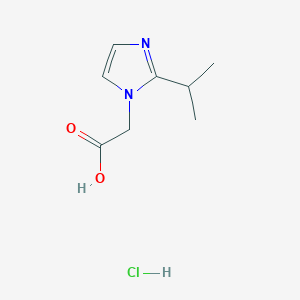
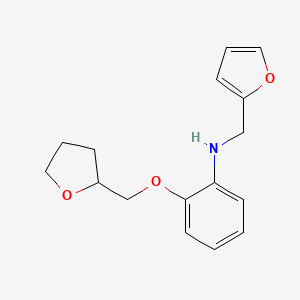
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)
